Tanshinlactone

Description

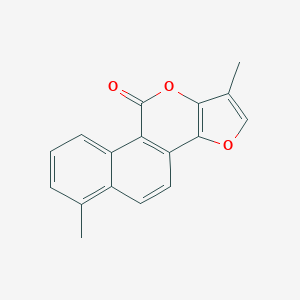

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,14-dimethyl-12,16-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15),13-heptaen-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-14(12)17(18)20-15-10(2)8-19-16(13)15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYMGLBSIBHGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)OC4=C3OC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Initial Bioactivity Screening of Tanshinlactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinlactone is a naturally occurring diterpenoid compound isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), a perennial plant widely used in traditional Chinese medicine. Emerging research has highlighted the potential of this compound and its analogues as therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the initial bioactivity screening of this compound, with a focus on its anticancer, anti-inflammatory, neuroprotective, antioxidant, and antibacterial properties. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

In Vitro Bioactivity Screening

The initial assessment of this compound's biological activities involves a battery of in vitro assays to determine its efficacy and mechanism of action across various cell-based models.

Anticancer Activity

This compound has demonstrated significant and selective cytotoxic effects against various cancer cell lines, with a particular emphasis on breast cancer.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its related compounds against a panel of human breast cancer cell lines.

| Compound | Cell Line | Estrogen Receptor (ER) Status | HER2 Status | IC50 (µg/mL) | Reference |

| Neo-tanshinlactone | MCF-7 | + | - | <4 | [1] |

| Neo-tanshinlactone | SK-BR-3 | - | ++ | <4 | [1] |

| Neo-tanshinlactone | ZR-75-1 | + | + | 0.1 - 0.3 | [1] |

| Analog 19 | ZR-75-1 | + | + | 0.3 | [1] |

| Analog 20 | ZR-75-1 | + | + | 0.2 | [1] |

| Analog 21 | ZR-75-1 | + | + | 0.1 | [1] |

| Analog 24 | ZR-75-1 | + | + | 0.1 | [1] |

Note: The provided data is for Neo-tanshinlactone and its analogs, which are structurally similar to this compound and provide a strong indication of its potential anticancer activity.

Recent studies have revealed that this compound induces a unique form of cell death in breast cancer cells known as methuosis.[2][3] This non-apoptotic cell death is characterized by catastrophic macropinocytosis, leading to the accumulation of large cytoplasmic vacuoles derived from macropinosomes that fail to fuse with lysosomes.[2][3] This process is mediated by the activation of the transcription factor NRF2.[2][3]

Anti-inflammatory Activity

While specific quantitative data for this compound is emerging, related tanshinones, such as Tanshinone IIA, have well-documented anti-inflammatory properties. These compounds have been shown to inhibit the production of key pro-inflammatory mediators.

The following table summarizes the inhibitory effects of Tanshinone IIA on the production of pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Pro-inflammatory Mediator | Inhibitory Effect of Tanshinone IIA | Reference |

| Nitric Oxide (NO) | Significant Inhibition | [4] |

| Tumor Necrosis Factor-alpha (TNF-α) | Significant Inhibition | [4] |

| Interleukin-6 (IL-6) | Significant Inhibition | [4] |

Neuroprotective Effects

The neuroprotective potential of tanshinones has been investigated in various models of neuronal damage. Studies on related compounds suggest that this compound may offer therapeutic benefits for neurodegenerative diseases. For instance, Tanshinone I has been shown to have neuroprotective effects in a mouse model of hypoxia-ischemia. While direct quantitative data for this compound is not yet widely available, the activity of its structural analogs is promising.

Antioxidant Activity

The antioxidant properties of natural compounds are crucial for their therapeutic potential. While specific IC50 values for this compound in standard antioxidant assays like DPPH and ABTS are not extensively reported, the general class of tanshinones is known to possess antioxidant activities. These activities are attributed to their chemical structure, which allows them to scavenge free radicals.

Antibacterial Activity

Several tanshinone compounds have been reported to exhibit antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity. While specific MIC values for this compound against a broad panel of bacteria are still under investigation, related compounds have shown promising results. For example, some γ-lactones have demonstrated significant antibacterial activities with MIC values in the micromolar range.[5]

Key Signaling Pathways Modulated by this compound

This compound and its related compounds exert their biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the bioactivity screening of this compound are provided below.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Migration (Wound Healing) Assay

This assay measures the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

-

Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

-

Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the cells with PBS to remove detached cells and debris.

-

Treatment: Add fresh medium containing this compound at various concentrations.

-

Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope.

-

Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to analyze changes in protein expression levels.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the expression levels of specific genes.

-

RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using a SYBR Green or TaqMan-based assay with gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial bioactivity screening of this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural product with significant therapeutic potential, particularly in the field of oncology. Its unique mechanism of inducing methuosis in cancer cells presents a novel strategy for cancer treatment. Further research should focus on a more comprehensive evaluation of its bioactivities, including detailed in vivo studies to validate the in vitro findings. The elucidation of its complete pharmacokinetic and pharmacodynamic profiles will be crucial for its development as a clinical candidate. Additionally, structure-activity relationship studies on this compound analogs could lead to the discovery of even more potent and selective therapeutic agents. The detailed protocols and pathway analyses provided in this guide serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Immunomodulatory Mechanism of Tanshinone IIA for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Lipophilic Constituents of Salvia miltiorrhiza: A Technical Guide for Researchers

Introduction

Salvia miltiorrhiza Bunge, also known as Danshen, is a perennial herb whose dried root and rhizome have been a cornerstone of traditional Chinese medicine for centuries.[1][2][3][4] It is primarily used for the treatment of cardiovascular and cerebrovascular diseases.[1][2][3] The therapeutic efficacy of Danshen is attributed to two major classes of bioactive compounds: water-soluble phenolic acids and lipophilic diterpenoid quinones, known as tanshinones.[4][5][6][7] This technical guide focuses on the lipophilic constituents, providing an in-depth overview of their chemical diversity, quantitative analysis, experimental protocols for their isolation, and their mechanisms of action through various signaling pathways. More than 40 lipophilic tanshinones have been isolated from Danshen, with ongoing research continuing to uncover new derivatives.[8][9]

Major Lipophilic Constituents: The Tanshinones

The characteristic red color of Danshen root is due to the presence of tanshinones, which are the main active lipophilic ingredients.[9][10] These compounds are abietane-type diterpenoids, structurally classified based on their quinone moiety into ortho-quinones and para-quinones.[4] The most extensively studied tanshinones include tanshinone IIA, cryptotanshinone, tanshinone I, and dihydrotanshinone I.[1][3][5][6]

Key Tanshinones:

-

Tanshinone IIA (Tan IIA): One of the most abundant and pharmacologically active tanshinones, known for its cardiovascular protective, anti-inflammatory, and anti-tumor effects.[1][11][12]

-

Cryptotanshinone (CTS): A major lipophilic component with a wide range of biological activities, including anti-cancer, anti-inflammatory, neuroprotective, and anti-fibrosis properties.[13][14][15][16]

-

Tanshinone I (Tan I): Another significant constituent that exhibits potent anti-inflammatory and anti-cancer activities.[7][10]

-

Dihydrotanshinone I (DHTS): Demonstrates strong antimicrobial activity and has been investigated for its pro-apoptotic effects on cancer cells.[1][3][10]

Other notable tanshinones include tanshinone IIB, miltirone, and neo-przewaquinone A.[10][17]

Quantitative Analysis of Major Tanshinones

The concentration of tanshinones in Salvia miltiorrhiza can vary significantly based on factors such as geographical origin, cultivation methods, and environmental conditions.[1][18] High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantitative analysis of these compounds.[18][19]

Table 1: Content of Major Tanshinones in S. miltiorrhiza from Different Geographical Origins (mg/g)

| Constituent | Shandong | Shanxi | Hebei |

| Tanshinone I | 1.090 | 0.132 | - |

| Tanshinone IIA | 2.807 | - | 0.826 |

| Cryptotanshinone | 3.616 | - | 0.451 |

| Total Tanshinone | 7.469 | - | 1.593 |

Data sourced from a study by Zhang et al. (2022).[18]

Table 2: Yield of Tanshinones from a Single HSCCC Separation of Crude Extract

| Constituent | Yield from 400mg Crude Extract (mg) | Purity (%) |

| Dihydrotanshinone I | 8.2 | 97.6 |

| 1,2,15,16-Tetrahydrotanshiquinone | 5.8 | 95.1 |

| Cryptotanshinone | 26.3 | 99.0 |

| Tanshinone I | 16.2 | 99.1 |

| Neo-przewaquinone A | 25.6 | 93.2 |

| Tanshinone IIA | 68.8 | 99.3 |

| Miltirone | 9.3 | 98.7 |

Data sourced from a study by Sun et al. (2011).[17]

Experimental Protocols

Precise and efficient extraction and analysis protocols are critical for the research and development of drugs derived from S. miltiorrhiza.

Extraction of Tanshinones

Due to their lipophilic nature, tanshinones are typically extracted using organic solvents. Several methods have been optimized to enhance extraction efficiency.

a) Conventional Solvent Extraction:

-

Protocol: Methanolic or ethyl acetate extraction is commonly used.[9][10][17] Dried roots of S. miltiorrhiza are powdered and refluxed with the chosen solvent. For instance, using ethyl acetate as the extractant under reflux.[17][20] The resulting solution is then filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvents: Methanol, ethanol, ethyl acetate, petroleum ether.[9][17][21]

b) Microwave-Assisted Extraction (MAE):

-

Principle: This method uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

-

Optimized Protocol:

-

Place powdered S. miltiorrhiza root in an extraction vessel.

-

Add 95% (v/v) ethanol at a liquid-to-solid ratio of 10:1 (mL/g).[22]

-

Apply microwave irradiation for 2 minutes.[22]

-

Cool the mixture and filter to collect the extract. This method significantly reduces extraction time while achieving high recovery rates.[22]

-

c) Cloud Point Extraction (CPE):

-

Principle: An environmentally friendly method that uses the micellar properties of surfactants to extract hydrophobic compounds.

-

Optimized Protocol:

-

Mix 1g of powdered S. miltiorrhiza with 20 mL of an aqueous solution containing 3% (w/v) lecithin (a natural surfactant) and 2% (w/v) NaCl.[7][23]

-

Perform ultrasonic-assisted extraction for 40 minutes at room temperature (25 °C).[7][23]

-

The mixture separates into a surfactant-rich phase (containing the tanshinones) and an aqueous phase. The surfactant-rich phase is collected for analysis. This method has shown improved extraction efficiency compared to conventional water extraction.[7][23]

-

Isolation and Purification: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus preventing irreversible adsorption of the sample and ensuring high recovery. It is highly effective for separating tanshinones from crude extracts.[10][17]

-

Protocol:

-

Solvent System Selection: A two-phase solvent system is selected. A common system is light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v).[17]

-

HSCCC Operation: The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system. The HSCCC column is first filled with the stationary phase (e.g., the upper phase). The sample solution is then injected, and the mobile phase (e.g., the lower phase) is pumped through the column at a specific flow rate, initiating the separation process.

-

Fraction Collection: Eluted fractions are collected and monitored by HPLC to identify the pure compounds.[17]

-

Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for the simultaneous quantification of multiple tanshinones.

-

Protocol:

-

Chromatographic System: A typical system consists of a C18 column (e.g., 4.6mm × 250mm, 5μm).[24]

-

Mobile Phase: A gradient elution is often used. For example, a mobile phase consisting of 0.8% (v/v) acetic acid in water (A) and 0.8% (v/v) acetic acid in acetonitrile (B).[7] The gradient could be: 2–46% B (0–40 min), 46–66% B (40–60 min), 66–48% B (60–70 min), 48–90% B (70–71 min), and 90% B (71–80 min).[7]

-

Detection: UV detection is commonly set at 254 nm or 280 nm.[7][24]

-

Quantification: Calibration curves are generated using pure standards of each tanshinone (e.g., Tanshinone I, Tanshinone IIA, Cryptotanshinone).[24][25] The concentration in the samples is then determined by comparing peak areas to the standard curves. The limit of quantification (LOQ) for major tanshinones is typically in the range of 45-76 ng/mL.[24]

-

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental processes and molecular mechanisms, the following diagrams are provided in DOT language.

Experimental Workflow

Caption: General workflow for extraction, isolation, and analysis of tanshinones.

Biological Activities and Signaling Pathways

The lipophilic constituents of S. miltiorrhiza exert their pharmacological effects by modulating a complex network of cellular signaling pathways. This is particularly evident in their anti-cancer, anti-inflammatory, and organ-protective activities.

JAK/STAT Pathway Inhibition in Liver Fibrosis

Lipophilic constituents from S. miltiorrhiza have been shown to inhibit the activation of hepatic stellate cells (HSCs), a key event in the progression of liver fibrosis. This is achieved by suppressing the JAK1/STAT3 signaling pathway.[26][27]

Caption: Inhibition of the JAK1/STAT3 pathway by lipophilic constituents.

Anti-Cancer Mechanisms of Cryptotanshinone (CTS)

Cryptotanshinone has demonstrated significant anti-cancer effects by targeting multiple critical signaling pathways involved in cell proliferation, survival, and metastasis.[13][14] Key pathways include PI3K/Akt/mTOR and JAK/STAT.[13][14][15]

References

- 1. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

- 5. Salvia miltiorrhiza in Treating Cardiovascular Diseases: A Review on Its Pharmacological and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Salvia miltiorrhiza in Treating Cardiovascular Diseases: A Review on Its Pharmacological and Clinical Applications [frontiersin.org]

- 7. Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction [mdpi.com]

- 8. The tanshinones from the plant of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. dovepress.com [dovepress.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cryptotanshinone: A review of its pharmacology activities and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A review of the biological activity and pharmacology of cryptotanshinone, an important active constituent in Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. peerj.com [peerj.com]

- 20. researchgate.net [researchgate.net]

- 21. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. preprints.org [preprints.org]

- 24. inha.elsevierpure.com [inha.elsevierpure.com]

- 25. Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Lipophilic Constituents in Salvia miltiorrhiza Inhibit Activation of the Hepatic Stellate Cells by Suppressing the JAK1/STAT3 Signaling Pathway: A Network Pharmacology Study and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Lipophilic Constituents in Salvia miltiorrhiza Inhibit Activation of the Hepatic Stellate Cells by Suppressing the JAK1/STAT3 Signaling Pathway: A Network Pharmacology Study and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Cancer Potential of Tanshinlactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanshinlactone, a natural compound derived from the herb Salvia miltiorrhiza, has emerged as a promising candidate in oncology research due to its selective anti-cancer properties. This technical guide provides an in-depth overview of the in vitro anti-cancer potential of this compound, with a primary focus on its efficacy against specific subtypes of breast cancer. The document elucidates the compound's unique mechanism of inducing methuosis, a non-apoptotic form of cell death, through the activation of the NRF2 signaling pathway. Furthermore, it explores other potential anti-cancer mechanisms, such as the induction of apoptosis and cell cycle arrest, drawing comparisons with closely related tanshinone compounds. This guide offers detailed experimental protocols for key in vitro assays, presents quantitative data in structured tables, and provides visual representations of signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a bioactive phytochemical that has demonstrated selective and potent cytotoxic effects against various cancer cell lines in preclinical studies. Notably, its efficacy is pronounced in estrogen receptor-positive (ER+) and human epidermal growth factor receptor 2-positive (HER2+)/epidermal growth factor receptor-positive (EGFR+) breast cancer cells, while exhibiting limited toxicity towards normal cells and other cancer types[1][2][3]. This selectivity presents a significant advantage in the development of targeted cancer therapies with potentially fewer side effects. This guide synthesizes the current understanding of this compound's in vitro anti-cancer activities, providing a comprehensive resource for researchers in the field.

Mechanism of Action

The primary mechanism of action attributed to this compound is the induction of methuosis, a form of regulated, non-apoptotic cell death characterized by extensive cytoplasmic vacuolization resulting from dysregulated macropinocytosis[1][2]. In addition to methuosis, related tanshinone compounds have been shown to induce apoptosis and cell cycle arrest in various cancer models, suggesting that this compound may also possess these capabilities, warranting further investigation.

Induction of Methuosis via NRF2 Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway in sensitive breast cancer cells[1][2]. NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. In the context of this compound treatment, NRF2 activation leads to the upregulation of genes involved in macropinocytosis[4]. This results in the formation of large, phase-lucent vacuoles derived from macropinosomes that fail to fuse with lysosomes for degradation. The accumulation of these vacuoles ultimately leads to cell death[1][2]. Key downstream targets of NRF2 activated by this compound include NQO1 and HO-1[1].

Induction of Apoptosis and Cell Cycle Arrest (Evidence from Related Compounds)

While direct evidence for this compound-induced apoptosis and cell cycle arrest is still emerging, studies on structurally similar compounds like Neo-tanshinlactone, Tanshinone I, and Tanshinone IIA provide strong indications of these potential mechanisms.

-

Apoptosis: Neo-tanshinlactone has been shown to induce apoptosis in ER+ breast cancer cells[5]. Analogs of Neo-tanshinlactone have been found to induce DNA double-strand breaks, leading to the activation of ATM, Chk2, and p53, and subsequent caspase-3 and PARP cleavage[6]. Tanshinone IIA has also been demonstrated to induce apoptosis in various cancer cells, including chronic myeloid leukemia and ovarian cancer, through the modulation of signaling pathways such as JAK/STAT and PI3K/AKT[2][7][8].

-

Cell Cycle Arrest: Tanshinone IIA has been reported to induce S-phase arrest in renal cell carcinoma cells and G2/M phase arrest in gastric cancer cells[9][10].

Quantitative Data

The following tables summarize the available quantitative data on the in vitro anti-cancer effects of this compound and related compounds.

Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference(s) |

| This compound | SK-BR-3 | Breast (HER2+) | ~2 | 72 | SRB | [2] |

| MDA-MB-453 | Breast (HER2+) | ~2 | 72 | SRB | [2] | |

| BT-474 | Breast (HER2+) | ~5 | 72 | SRB | [2] | |

| ZR-75-1 | Breast (ER+) | ~2 | 72 | SRB | [2] | |

| MCF7 | Breast (ER+) | ~5 | 72 | SRB | [2] | |

| T-47D | Breast (ER+) | ~6 | 72 | SRB | [2] | |

| MDA-MB-468 | Breast (TNBC, EGFR+) | ~1 | 72 | SRB | [2] | |

| Neo-tanshinlactone Analog (1J) | MCF-7 | Breast (ER+) | 0.01198 | Not Specified | Not Specified | [6] |

| SK-BR-3 | Breast (HER2+) | 0.02371 | Not Specified | Not Specified | [6] | |

| MDA-MB-231 | Breast (TNBC) | 0.06291 | Not Specified | Not Specified | [6] | |

| Tanshinone IIA | 786-O | Renal Cell Carcinoma | ~2 µg/mL | 24 | MTT | [7] |

| MKN45 | Gastric Cancer | 8.35 µg/mL | 48 | MTT | [10] | |

| SGC7901 | Gastric Cancer | 10.78 µg/mL | 48 | MTT | [10] | |

| PTS33 (Cryptotanshinone derivative) | LNCaP | Prostate Cancer | <2 | 48 | MTT | [11] |

| C4-2 | Prostate Cancer | <2 | 48 | MTT | [11] |

TNBC: Triple-Negative Breast Cancer

Table 2: Apoptosis Induction by Tanshinone Compounds

| Compound | Cell Line | Cancer Type | Concentration | Incubation Time (h) | Apoptotic Cells (%) | Reference(s) |

| Tanshinone IIA | 786-O | Renal Cell Carcinoma | 2 µg/mL | 24 | 36.4 | [7] |

| 786-O | Renal Cell Carcinoma | 4 µg/mL | 24 | 40.3 | [7] | |

| 786-O | Renal Cell Carcinoma | 8 µg/mL | 24 | 42.7 | [7] | |

| Tanshinone I | HCT116 (WT) | Colorectal Cancer | 10 µM | Not Specified | 31.66 | [12] |

| Cryptotanshinone | K562 | Chronic Myeloid Leukemia | 20 µM | 24 | 18.01 | [2] |

Table 3: Cell Cycle Arrest Induced by Tanshinone Compounds

| Compound | Cell Line | Cancer Type | Concentration | Incubation Time (h) | Effect | Reference(s) |

| Tanshinone IIA | 786-O | Renal Cell Carcinoma | 4 µg/mL | 24 | S-phase: 20.4% | [9] |

| 786-O | Renal Cell Carcinoma | 8 µg/mL | 24 | S-phase: 23.3% | [9] | |

| MKN45 | Gastric Cancer | 6 µg/mL | 48 | G2/M arrest | [10] | |

| SGC7901 | Gastric Cancer | 10 µg/mL | 48 | G2/M arrest | [10] |

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anti-cancer potential of this compound.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB)

This assay determines cell density based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well flat-bottom microplates

-

This compound stock solution (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Wash solution: 1% (v/v) acetic acid in dH2O

-

Solubilization buffer: 10 mM Tris base solution, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 0.5–1 × 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment[2].

-

Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound solutions to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2[2].

-

Cell Fixation: Gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells[2].

-

Washing: Wash the plates four times by submerging in slow-running tap water and gently tapping on a paper towel to remove excess water. Allow the plates to air-dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes[2].

-

Post-Staining Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 1-2 × 10^5 cells/mL in 6-well plates and treat with the desired concentrations of this compound for 48 hours[1].

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer[1].

-

Staining: Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension[1]. Gently vortex and incubate for 15 minutes at room temperature in the dark[1].

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1x Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

PBS

-

70% ethanol, cold

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound exhibits significant and selective in vitro anti-cancer activity, particularly against ER+ and HER2+/EGFR+ breast cancer cells. Its primary mechanism of action involves the induction of methuosis through the NRF2 signaling pathway, a novel approach to cancer therapy. While evidence from related compounds suggests potential for apoptosis induction and cell cycle arrest, further direct investigation of these effects by this compound is warranted. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the anti-cancer properties of this compound and explore its therapeutic potential. Future research should focus on expanding the evaluation of this compound to a broader range of cancer cell lines, conducting in vivo studies to validate its efficacy and safety, and further dissecting the molecular pathways involved in its anti-cancer activity.

References

- 1. Frontiers | this compound triggers methuosis in breast cancer cells via NRF2 activation [frontiersin.org]

- 2. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor Agents. 272. Structure–Activity Relationships and In Vivo Selective Anti-Breast Cancer Activity of Novel Neo-tanshinlactone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neo-tanshinlactone selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neo-tanshinlactone D-ring modified novel analogues induce apoptosis in human breast cancer cell via DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tanshinone IIA arrests cell cycle and induces apoptosis in 786-O human renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The selective inhibitory effect of a synthetic tanshinone derivative on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tanshinones induce tumor cell apoptosis via directly targeting FHIT - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Tanshinlactone's Therapeutic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinlactone, a natural compound isolated from the dried root of Salvia miltiorrhiza (Danshen), has garnered significant attention in early-stage research for its potential therapeutic applications, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the foundational research into the therapeutic effects of this compound and its analogs, such as neo-tanshinlactone. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, summarizing key quantitative data, outlining experimental protocols, and visualizing the molecular pathways implicated in its mechanism of action. The focus of this document is to consolidate the early scientific evidence that forms the basis for further investigation into this compound as a potential therapeutic agent.

Quantitative Data Summary

Early research into this compound's efficacy has focused on its anti-proliferative effects against various cancer cell lines, with a particular emphasis on breast cancer. The following tables summarize the key quantitative findings from these initial studies.

Table 1: In Vitro Anti-proliferative Activity of this compound and its Analogs

| Compound | Cell Line | Assay Type | IC50 Value (μg/mL) | IC50 Value (μM) | Source |

| Neo-tanshinlactone (1) | ZR-75-1 (ER+) | MTT Assay | - | - | [3] |

| Analog 2 | MCF-7 (ER+) | MTT Assay | - | - | [3] |

| Analog 2 | SK-BR-3 (HER2++) | MTT Assay | - | - | [3] |

| Analog 19 | ZR-75-1 (ER+) | MTT Assay | 0.3 | - | [3] |

| Analog 20 | ZR-75-1 (ER+) | MTT Assay | 0.2 | - | [3] |

| Analog 21 | ZR-75-1 (ER+) | MTT Assay | 0.1 | - | [3] |

| Analog 24 | ZR-75-1 (ER+) | MTT Assay | 0.1 | - | [3] |

| Analog 24 | SK-BR-3 (HER2++) | MTT Assay | - | - | [3] |

| This compound A | Human PBMC | Proliferation Assay | - | 15.6 ± 1.9 | [4] |

Note: Specific IC50 values for some compounds were not available in the provided search results, though their potent activity was noted.

Key Experimental Protocols

The following sections detail the methodologies employed in early studies to elucidate the therapeutic effects of this compound.

Cell Proliferation and Viability Assays

-

Sulforhodamine B (SRB) Assay : This assay was utilized to evaluate the in vitro anti-proliferative properties of this compound across a variety of breast cancer cell lines, as well as normal and other cancer cell lines.[1][5] The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.

-

MTT Assay : The MTT assay was employed to determine the anti-cancer activity of neo-tanshinlactone and its analogs.[3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Colony Formation Assay : To assess the long-term proliferative potential of cancer cells after treatment with this compound and neo-tanshinlactone, a colony formation assay was used.[1][6] This assay measures the ability of a single cell to grow into a colony.

-

BrdU Incorporation : This assay was used to examine the inhibitory effects of Tanshinone IIA on breast cancer cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.[7]

Morphological and Cellular Analysis

-

Phase Contrast, Confocal, and Transmission Electron Microscopy : These microscopy techniques were employed to observe the morphological changes in cells treated with this compound, particularly to identify characteristics of methuosis, such as cytoplasmic vacuolization.[1][5][8]

-

Fluorescent Dye Staining : To visualize and distinguish macropinosomes and lysosomes, fluorescent dyes were used.[1][5][8] This was crucial in understanding the dysfunctional macropinocytosis induced by this compound.

Molecular Biology Techniques

-

RT-PCR (Reverse Transcription Polymerase Chain Reaction) : RT-PCR was used to analyze the mRNA expression levels of various genes. For instance, it was used to measure the steady-state ESR1 mRNA levels in breast cancer cells treated with neo-tanshinlactone and to assess the expression of target genes of the estrogen receptor.[6] It was also used to confirm the mechanism of this compound in inducing methuosis.[1][5]

-

Western Blot : This technique was used to determine the protein levels of key signaling molecules. For example, it was used to analyze the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK, p38, and JNK in PHA-treated peripheral blood mononuclear cells (PBMCs) after treatment with this compound A.[4] It was also a key method to confirm the signaling pathways involved in this compound's mechanism.[1][5]

-

Lentiviral-mediated Gene Overexpression : This method was used to manipulate gene expression in cells to confirm the role of specific signaling pathways in the action of this compound.[1][5]

In Vivo Models

-

Human Breast Cancer Cell Lines-derived Xenograft Tumor Explants Assay : To evaluate the in vivo efficacy of this compound, xenograft models were utilized.[1][5] Human breast cancer cells were implanted in immunocompromised mice, and the effect of this compound on tumor growth was assessed.

Signaling Pathways and Mechanisms of Action

Early research has uncovered several key signaling pathways through which this compound exerts its therapeutic effects.

Induction of Methuosis via NRF2 Activation

One of the primary mechanisms identified for this compound is the induction of methuosis, a form of non-apoptotic cell death, in breast cancer cells.[1][5][8] This process is mediated by the activation of the transcription factor NRF2. The activation of NRF2 leads to the formation of macropinosomes that fail to fuse with lysosomes, resulting in catastrophic cytoplasmic vacuolization and subsequent cell death.[1][8]

References

- 1. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antitumor Agents. 272. Structure–Activity Relationships and In Vivo Selective Anti-Breast Cancer Activity of Novel Neo-tanshinlactone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound A from Salvia miltiorrhiza modulates interleukin-2 and interferon-gamma gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound triggers methuosis in breast cancer cells via NRF2 activation [frontiersin.org]

- 6. Neo-tanshinlactone selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Tanshinlactone and its Effect on Non-Cancerous Cells: A Technical Guide

Introduction

Tanshinlactone is a bioactive diterpenoid quinone compound derived from the dried root of Salvia miltiorrhiza (Danshen), a herb widely utilized in traditional Chinese medicine for treating various ailments, including cardiovascular diseases.[1][2] While its anti-cancer properties have been a primary focus of modern research, a critical aspect of its potential therapeutic application lies in its effects on non-cancerous cells. Understanding the selectivity and cytotoxicity of this compound towards normal tissues is paramount for evaluating its safety profile and clinical viability. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's interactions with non-cancerous cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Data Presentation: Cytotoxicity in Non-Cancerous vs. Cancerous Cells

A key finding in the study of this compound and its analogs, such as neo-tanshinlactone, is their remarkable selectivity. These compounds have demonstrated potent cytotoxic effects against specific types of cancer cells, particularly certain breast cancer subtypes, while exhibiting significantly limited activity against non-cancerous cell lines.[1][3][4] This selectivity suggests a therapeutic window that could minimize side effects in clinical applications.

The following table summarizes the quantitative data on the cytotoxic effects of this compound (TSL) and its analogs on various human cell lines. The data highlights the differential sensitivity between cancerous and non-cancerous cells.

| Cell Line | Cell Type | Compound | IC50 (µg/mL) | Observation | Reference |

| Non-Cancerous | |||||

| MCF-10A | Normal Breast Epithelial | Neo-tanshinlactone | > 10 | Low Cytotoxicity | [4] |

| WPMY-1 | Prostatic Stromal Myofibroblast | This compound (TSL) | Not specified | No significant effect on proliferation | [3] |

| HCoEpiC | Colon Epithelial | This compound (TSL) | Not specified | No significant effect on proliferation | [3] |

| HUVEC | Umbilical Vein Endothelial | This compound (TSL) | Not specified | No significant effect on proliferation | [3] |

| THLE-2 | Hepatocyte | This compound (TSL) | Not specified | No significant effect on proliferation | [3] |

| Cancerous (for comparison) | |||||

| ZR-75-1 | Breast Cancer (ER+) | Neo-tanshinlactone | 0.1 | High Sensitivity | [4] |

| SK-BR-3 | Breast Cancer (HER2+) | Neo-tanshinlactone | 0.4 | High Sensitivity | [4] |

| MCF7 | Breast Cancer (ER+) | Neo-tanshinlactone | 0.5 | High Sensitivity | [4] |

| MDA-MB-468 | Breast Cancer (EGFR+) | This compound (TSL) | ~2 µM | High Sensitivity | [1][3] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | This compound (TSL) | > 20 µM | Insensitive/Resistant | [1][3] |

| A549 | Lung Carcinoma | Neo-tanshinlactone analog | 11 | Low Sensitivity | [4] |

| DU145 | Prostate Carcinoma | Neo-tanshinlactone analog | 16 | Low Sensitivity | [4] |

Core Mechanism of Action: NRF2-Mediated Methuosis

Recent studies have elucidated a unique, non-apoptotic mechanism of cell death induced by this compound in sensitive cancer cells, known as methuosis.[1][3] This process is characterized by catastrophic macropinocytosis, leading to the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes that fail to properly traffic and fuse with lysosomes.[1] Crucially, this effect is mediated by the activation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[1][3]

In sensitive breast cancer cells, this compound treatment leads to a significant increase in NRF2 levels and its downstream targets, such as NQO1 and HO-1.[3] The activation of NRF2 appears to be a central driver of the dysfunctional macropinocytosis that culminates in cell death.[1] Conversely, in insensitive cancer cell lines and, importantly, in non-cancerous cell lines, this compound does not induce this NRF2 activation, and thus methuosis does not occur.[1][3] This differential activation of the NRF2 pathway is the molecular basis for the observed selectivity of this compound, sparing normal cells from its cytotoxic effects. While the precise reasons for this differential NRF2 response are still under investigation, it may be linked to the basal expression levels of pathway components or the presence of specific oncogenic mutations in the cancer cells.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the effects of this compound on cell lines.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[1]

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Wash and Dry: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Macropinocytosis Quantification: FITC-Dextran Uptake Assay

This flow cytometry-based method quantitatively measures the rate of macropinocytosis by assessing the cellular uptake of a fluorescent fluid-phase marker.[1]

Methodology:

-

Cell Seeding: Seed cells (e.g., 2-4 x 10^5 cells/well) in a 6-well plate and culture overnight.

-

Compound Treatment: Treat cells with this compound or vehicle control for the desired duration.

-

Incubation with Marker: Incubate the untreated and treated cells with 1 mg/mL of FITC-dextran (70 kDa) in serum-free medium for 30 minutes at 37°C in a CO2 incubator.

-

Washing: Aspirate the FITC-dextran solution and wash the cells thoroughly with cold PBS to remove extracellular fluorescence.

-

Cell Detachment: Trypsinize the cells to detach them from the plate.

-

Flow Cytometry: Resuspend the cells in a suitable buffer (e.g., PBS with 1% FBS) and quantify the uptake of FITC-dextran using a flow cytometer. The geometric mean fluorescence intensity is used as a measure of macropinocytotic activity.

Protein Expression Analysis: Western Blotting

This technique is used to detect and quantify specific proteins (e.g., NRF2, HO-1) in cell lysates to confirm the activation of signaling pathways.[1][5]

Methodology:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-NRF2, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. β-actin or GAPDH is typically used as a loading control to ensure equal protein loading.

Logical Relationship: Selective Cytotoxicity

The differential effect of this compound on cancerous versus non-cancerous cells is the cornerstone of its therapeutic potential. This selectivity is not universal across all cancers but is pronounced in specific subtypes, such as ER+ and HER2+/EGFR+ breast cancers.[1][3] The compound's inability to significantly impact the proliferation of normal human breast epithelial, colon epithelial, or endothelial cells at concentrations effective against cancer cells underscores its favorable safety profile.[3]

Conclusion

This compound exhibits a highly selective mechanism of action, inducing a non-apoptotic form of cell death called methuosis in specific cancer cell subtypes through the activation of the NRF2 signaling pathway.[1][3] A compelling body of evidence demonstrates that this compound shows limited cytotoxicity against a range of non-cancerous human cell lines, including breast epithelial, endothelial, and fibroblast cells.[1][3] This selectivity appears to stem from a differential response to the compound at the level of NRF2 activation. The data strongly suggest that this compound and its analogs are promising therapeutic candidates that could target tumors effectively while minimizing damage to healthy tissue. However, while in vitro data are promising, further preclinical and clinical trials are necessary to fully validate the safety and efficacy of these compounds for clinical application.[6]

References

- 1. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]

- 3. Frontiers | this compound triggers methuosis in breast cancer cells via NRF2 activation [frontiersin.org]

- 4. Antitumor Agents. 272. Structure–Activity Relationships and In Vivo Selective Anti-Breast Cancer Activity of Novel Neo-tanshinlactone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. letlifehappen.com [letlifehappen.com]

- 6. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Total Synthesis of Neo-tanshinlactone and its Analogues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neo-tanshinlactone is a bioactive diterpenoid isolated from the medicinal plant Salvia miltiorrhiza (Tanshen).[1][2] It has demonstrated significant and selective in vitro activity against breast cancer cell lines, particularly those that are Estrogen Receptor-positive (ER+).[2][3] Compared to Tamoxifen, a standard therapy, neo-tanshinlactone has been shown to be more potent and selective.[2][4] Its promising biological profile has spurred research into its total synthesis and the development of novel analogues to explore structure-activity relationships (SAR) and identify more potent clinical candidates.[5][6]

This document provides detailed protocols for the synthesis of neo-tanshinlactone analogues, summarizes their biological activities, and describes the known mechanism of action.

Optimized Synthetic Pathway and Experimental Protocols

An initial seven-step synthesis for neo-tanshinlactone analogues has been optimized to a more efficient five-step pathway, significantly improving the overall yield.[1] The following protocols are based on this optimized synthesis and related methodologies for generating diverse analogues.

Logical Workflow for Synthesis and Evaluation

The overall process from starting materials to biologically active compounds follows a structured workflow.

Caption: General workflow for the synthesis and evaluation of neo-tanshinlactone analogues.

Protocol 1: Synthesis of Benzochromenone Intermediates (e.g., Compound 13)

This protocol describes the formation of the core tricyclic structure from a substituted 1-naphthol.

-

Reagents and Materials:

-

Substituted 1-naphthol (e.g., 4-methoxy-1-naphthol, compound 7)

-

Malonic acid

-

Polyphosphoric acid (PPA)

-

Phosphorus pentoxide (P₂O₅, 85%)

-

Reaction vessel, heating mantle, magnetic stirrer

-

-

Procedure: [1]

-

To a mixture of polyphosphoric acid (PPA) and 85% phosphorus pentoxide (P₂O₅), add the substituted 1-naphthol and malonic acid.

-

Heat the reaction mixture with stirring. The specific temperature and reaction time may vary depending on the substrate. For compound 13 , the reaction is heated to produce the product in a 53% yield.[1]

-

Upon completion, cool the mixture and carefully quench with ice water.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired benzochromenone.

-

Protocol 2: Synthesis of Furan D-Ring (e.g., Analogue 2)

This key step involves a tandem alkylation/intramolecular aldol reaction to construct the final furan ring.

-

Reagents and Materials:

-

Benzochromenone intermediate (e.g., compound 13 )

-

Chloroacetone

-

Ammonium acetate (NH₄OAc)

-

Acetic acid (HOAc)

-

Toluene

-

Ethanol (EtOH)

-

Reflux condenser

-

-

-

Dissolve the benzochromenone intermediate (0.20 mmol) in toluene (8 mL).

-

Add a mixture of acetic acid (1.0 mmol), ammonium acetate (1.0 mmol), and chloroacetone (1.0 mmol) dissolved in ethanol (2 mL).[1]

-

Heat the reaction mixture to reflux and maintain for the required duration (e.g., 24 hours).[7]

-

After cooling to room temperature, dilute the mixture with ethyl acetate and extract.

-

Wash the organic layer sequentially with water and brine.

-

Dry the solution over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.

-

Purify the residue using flash chromatography (e.g., eluting with hexane:EtOAc) to obtain the final neo-tanshinlactone analogue.[7]

-

Biological Activity of Neo-tanshinlactone and Key Analogues

The synthesized compounds were evaluated for their in vitro anticancer activity against a panel of human tumor cell lines. The potency is typically reported as IC₅₀ (inhibitory concentration 50%) or ED₅₀ (effective dose 50%) values.

Table 1: In Vitro Anti-Breast Cancer Activity of Neo-tanshinlactone Analogues (IC₅₀/ED₅₀ in µg/mL)

| Compound | Description | ZR-75-1 (ER+) | MCF-7 (ER+) | SK-BR-3 (ER-, HER2+) | MDA-MB-231 (ER-) | HS 587-1 (ER-) | Reference |

| 1 (Neo-tanshinlactone) | Natural Product | Potent | Potent | Potent | - | - | [2][5] |

| 2 | Analogue | - | ~2x more active than 1 | ~2x more active than 1 | - | - | [1] |

| 15 | 4-ethyl analogue | 0.18 | 0.45 | 0.10 | 13.5 | 10.0 | [5] |

| 19 | Analogue | 0.3 | - | - | - | - | [1] |

| 20 | Analogue | - | >2.5 | 0.2 | - | - | [1][8] |

| 21 | Analogue | 0.1 | 2.3 | - | - | - | [1][8] |

| 24 | Bromo-analogue | 0.1 | - | 2-3x more potent than 1 | - | - | [1][8] |

| Tamoxifen | Control Drug | Less potent than 1 | Less potent than 1 | - | - | - | [2][5] |

Note: A lower value indicates higher potency. "-" indicates data not specified in the cited sources.

Summary of Structure-Activity Relationships (SAR):

-

A methylated furan D-ring is critical for potent anti-breast cancer activity.[5]

-

Substituents at the C-4 position of ring A influence both potency and selectivity. The 4-ethyl group (compound 15 ) showed excellent activity and selectivity.[5]

-

Bioisosteric replacement of oxygen in ring C with sulfur or nitrogen has been explored to generate novel analogues.[1]

-

Compound 21 exhibited high selectivity, being 23 times more active against the ZR-75-1 cell line than the MCF-7 line.[1][8]

Mechanism of Action and Signaling Pathway

Neo-tanshinlactone exerts its selective anti-proliferative effects in ER+ breast cancer cells by modulating the estrogen receptor signaling pathway. It does not affect ESR1 mRNA stability but instead inhibits its de novo synthesis.[3] This leads to a transcriptional downregulation of the estrogen receptor alpha gene (ESR1), resulting in decreased levels of ERα protein.[3] The subsequent reduction in ERα-mediated transcription of target genes, such as CCND1 (Cyclin D1), TFF1, and GREB1, leads to cell cycle arrest and apoptosis.[3]

Caption: Signaling pathway of Neo-tanshinlactone in ER+ breast cancer cells.[3]

Protocol 3: MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Reagents and Materials:

-

Human breast cancer cell lines (e.g., ZR-75-1, SK-BR-3)

-

Recommended growth medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

-

-

Procedure: [1]

-

Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000 cells per well in their respective growth medium.

-

Incubation: Incubate the plates overnight to allow for cell attachment.

-

Drug Treatment: Add serial dilutions of the test compounds (dissolved in DMSO) to the wells. Include a vehicle control (DMSO only).

-

Incubation: Incubate the cells with the compounds for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀/ED₅₀ values.

-

References

- 1. Antitumor Agents. 272. Structure–Activity Relationships and In Vivo Selective Anti-Breast Cancer Activity of Novel Neo-tanshinlactone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Agents. 239. Isolation, structure elucidation, total synthesis, and anti-breast cancer activity of neo-tanshinlactone from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neo-tanshinlactone selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 5. Antitumor agents. 254. Synthesis and biological evaluation of novel neo-tanshinlactone analogues as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis, total syntheses, and antitumor activity of tanshinones and their analogs as potential therapeutic agents - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scilit.com [scilit.com]

Preparing Tanshinlactone Stock Solutions for Cell Culture Experiments

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinlactone is a bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. In recent years, this compound has garnered significant interest within the scientific community for its potential therapeutic properties, including its anti-cancer activities. This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, ensuring reproducibility and accuracy in research settings. The focus is on dissolution in Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for accurate preparation of stock solutions and subsequent dilutions to desired working concentrations.

| Property | Value | Source |

| Molecular Weight | 264.28 g/mol | [1] |

| Molecular Formula | C₁₇H₁₂O₃ | [1] |

| Appearance | Powder | |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate |

Preparation of this compound Stock Solutions

The following protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO. It is critical to use high-purity this compound and anhydrous, cell culture-grade DMSO to avoid any cytotoxic effects from the solvent or impurities.

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Protocol for a 10 mM DMSO Stock Solution

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 264.28 g/mol x 1000 mg/g = 2.64 mg

-

-

-

Weighing the this compound:

-

Carefully weigh out 2.64 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

-

Dissolution in DMSO:

-

Add 1 mL of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Sterilization (Optional but Recommended):

-

If the stock solution needs to be sterile for long-term storage and direct addition to sterile culture media, it can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).

-

Working Concentrations for Cell Culture

The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A recent study investigating the effects of this compound on breast cancer cell lines used concentrations up to 20 µM.[2][3][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

To prepare a working solution from a 10 mM stock, a serial dilution is performed in cell culture medium. For example, to prepare a 10 µM working solution in 1 mL of media:

-

Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.

-

Mix thoroughly by gentle pipetting before adding to the cells.

It is important to prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the highest concentration of this compound used in the experiment.

This compound and the NRF2 Signaling Pathway

Recent research has elucidated that one of the mechanisms of action of this compound in cancer cells is through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[2][3][4] NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. The diagram below illustrates the experimental workflow to investigate this pathway.

The following diagram illustrates the logical relationship in the signaling pathway.

References

- 1. Npc171082 | C17H12O3 | CID 5321617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound triggers methuosis in breast cancer cells via NRF2 activation [frontiersin.org]

- 4. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Tanshinlactone Using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tanshinlactone, a bioactive diterpenoid lactone isolated from the medicinal plant Salvia miltiorrhiza (Danshen). The described protocol is intended for researchers, scientists, and professionals in drug development and quality control. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity and selectivity for this compound. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of the experimental workflow and a relevant biological signaling pathway.

Introduction

This compound and its derivatives, found in the roots of Salvia miltiorrhiza, have garnered significant interest for their potential therapeutic properties.[1] Accurate and precise quantification of this compound in plant extracts, pharmaceutical formulations, and biological matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[1] This application note presents a detailed HPLC method adapted from established protocols for the analysis of structurally similar tanshinones, providing a reliable framework for this compound quantification.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following chromatographic conditions are recommended:

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: Methanol:Water (78:22, v/v) with 0.5% Acetic Acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Run Time: Approximately 20 minutes

Preparation of Standard Solutions

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Salvia miltiorrhiza root)

-

Grinding: Grind the dried roots of Salvia miltiorrhiza into a fine powder.

-

Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a conical flask. Add 50 mL of methanol and sonicate for 30 minutes.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with the mobile phase to a concentration expected to be within the linear range of the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below.

Data Presentation

Table 1: Summary of Quantitative Data and Method Validation Parameters for this compound Quantification

| Parameter | Result |

| Retention Time (min) | ~ 8.5 |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.2 |

| Limit of Quantification (LOQ) (µg/mL) | 0.7 |

| Precision (%RSD) | < 2.0% |

| Accuracy (Recovery %) | 98.0% - 102.0% |

| Robustness | Robust |

Note: The presented data is a representative example and may vary depending on the specific instrumentation and experimental conditions.

Mandatory Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Signaling pathway of this compound-induced methuosis in cancer cells.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The protocol is straightforward and utilizes common laboratory instrumentation, making it accessible for routine analysis in various research and industrial settings. Proper method validation is essential to ensure the accuracy and precision of the results. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context of this compound's activity.

References

Application Notes and Protocols for Colony Formation Assay with Tanshinlactone Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a colony formation assay to evaluate the anti-proliferative effects of Tanshinlactone, a compound derived from Salvia miltiorrhiza, on cancer cells. The provided methodologies are based on established research and are intended to guide researchers in assessing the long-term efficacy of this potential anti-cancer agent.

Introduction

The colony formation assay, or clonogenic assay, is a pivotal in vitro cell survival assay that assesses the ability of a single cell to undergo unlimited division and form a colony. This assay is the gold standard for determining the effectiveness of cytotoxic agents over longer periods. This compound has demonstrated selective growth inhibition in various cancer cell lines, notably in estrogen receptor-positive (ER+) breast cancer. Its mechanisms of action include the induction of a non-apoptotic form of cell death called methuosis through the activation of the NRF2 signaling pathway, and the transcriptional down-regulation of estrogen receptor alpha (ERα).[1][2] This protocol provides a framework for investigating these effects using the colony formation assay.

Experimental Protocols

Materials

-

Cancer cell lines (e.g., ZR-75-1, MCF7 for breast cancer)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-